Cas no 41115-69-9 (2-(5,6-dibromo-1h-indol-3-yl)ethanamine)

2-(5,6-dibromo-1h-indol-3-yl)ethanamine structure
41115-69-9 structure
Product Name:2-(5,6-dibromo-1h-indol-3-yl)ethanamine
CAS No:41115-69-9
MF:C10H10Br2N2
MW:318.007800579071
CID:926594
PubChem ID:309209
Update Time:2025-04-19

2-(5,6-dibromo-1h-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5,6-dibromo-1h-indol-3-yl)ethanamine
    • 5,6-Dibromo-1H-indole-3-ethanamine
    • 2-(5,6-dibromo-indol-3-yl)-ethylamine
    • 3-(2-Aminoethyl)5,6-dibromoindole
    • 5,6-dibromo-3-(2-aminoethyl)indole
    • 5,6-dibromotryptamine
    • AC1L7EKO
    • INDOLE,6-DIBROMO-
    • NSC211396
    • SureCN3190334
    • DTXSID90309236
    • 1H-Indole-3-ethanamine, 5,6-dibromo-
    • 41115-69-9
    • 2-(5,6-Dibromo-1H-indol-3-yl)ethan-1-amine
    • NSC-211396
    • SCHEMBL3190334
    • 3-(2-Aminoethyl)-5,6-dibromoindole
    • N5ZVP2A44V
    • Inchi: 1S/C10H10Br2N2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1-2,13H2
    • InChI Key: QCSXERFQDJZYFJ-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(=CN2)CCN)Br

Computed Properties

  • Exact Mass: 315.9211
  • Monoisotopic Mass: 315.92107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.81
  • LogP: 3.89440
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